molecular formula C15H30 B099187 Propylene pentamer CAS No. 15220-87-8

Propylene pentamer

Cat. No.: B099187
CAS No.: 15220-87-8
M. Wt: 210.4 g/mol
InChI Key: RQFVHGAXCJVPBZ-UHFFFAOYSA-N
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Description

Propylene pentamer (CAS 15220-87-8) is a branched olefin oligomer formed via the polymerization of propylene monomers (C₃H₆). Its molecular formula is C₁₅H₃₀, reflecting five propylene units in a branched configuration . Industrially, it is synthesized through catalytic oligomerization processes, with applications spanning solvents, drilling fluids, alkylation agents, synthetic base oils, and intermediates for chemical reactions like sulfonation . Market analyses highlight its growing demand in sectors requiring high-performance lubricants and specialty chemicals, with global production projected to rise steadily through 2030 .

Q & A

Basic Research Questions

Q. How can propylene pentamer (CAS 15220-87-8) be synthesized and characterized in laboratory settings?

  • Methodological Answer : Laboratory-scale synthesis typically involves oligomerization of propylene under controlled catalytic conditions. Characterization requires a combination of mass spectrometry (to confirm molecular weight and oligomer distribution) and nuclear magnetic resonance (NMR) spectroscopy (to verify structural integrity). For example, sulfonate derivatives of propylene oligomers are prepared via alkylation and sulfonation, with degradation monitored using mass spectrometric analysis to ensure minimal side reactions .
  • Key Data :

TechniqueApplicationExample from Literature
Mass SpectrometryOligomer distribution analysisDetection of this compound degradation during alkylation
NMR SpectroscopyStructural confirmationAssigning peaks for this compound’s methyl and vinyl groups

Q. What analytical techniques are used to confirm the oligomeric state and purity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) is critical for assessing purity, as demonstrated in studies on modified DNA oligomers, where retention times distinguish between hypoxanthine-containing pentamers and derivatives . Analytical ultracentrifugation (AUC) provides direct evidence of oligomeric states, as shown in sedimentation velocity analyses of pentameric proteins, which confirm molecular mass and homogeneity .

Advanced Research Questions

Q. How do molecular dynamics (MD) simulations enhance understanding of this compound’s stability and interactions in complex systems?

  • Methodological Answer : All-atom MD simulations can model pentamer behavior in solvents or lipid bilayers, predicting conformational stability and aggregation tendencies. For instance, electromagnetic field effects on β-sheet formation in amyloid pentamers were studied via MD, revealing reduced interaction strengths between oligomers . Similar approaches can be adapted for this compound in hydrocarbon matrices.
  • Key Insight : Simulations require force field parameterization validated against experimental data (e.g., Raman spectra or X-ray crystallography) to ensure accuracy .

Q. What challenges arise in analyzing the vibrational spectra of this compound clusters, and how can they be addressed?

  • Methodological Answer : Symmetry limitations complicate spectral interpretation. For cyclic water pentamers, assumptions of effective C5h symmetry simplify coupling analyses in Raman spectroscopy . Applying this to this compound, computational modeling (e.g., density functional theory) can predict vibrational modes, which are then cross-validated with experimental spectra to resolve ambiguities.

Q. How can contradictions in degradation data during this compound synthesis be resolved?

  • Methodological Answer : Contradictions often stem from reaction conditions (e.g., temperature, catalyst selectivity). Systematic studies using controlled alkylation protocols, paired with real-time monitoring via mass spectrometry, help isolate degradation pathways. For example, propylene tetramer synthesis showed minimal degradation under optimized conditions, whereas pentamers required extended characterization to account byproducts .

Q. Experimental Design Frameworks

  • FINER Criteria : Ensure questions are Feasible (e.g., lab resources for HPLC/AUC), Interesting (novelty in stability studies), Novel (MD simulation applications), Ethical (safe handling of hydrocarbons), and Relevant (advancing materials science) .
  • PICOT Framework :
  • Population : this compound in synthetic systems.
  • Intervention : Application of MD simulations or spectroscopic techniques.
  • Comparison : Degraded vs. pure oligomer samples.
  • Outcome : Resolved structural/behavioral properties.
  • Time : Short-term (spectral analysis) vs. long-term (stability studies) .

Comparison with Similar Compounds

Structural and Chemical Properties

Propylene oligomers vary in chain length and branching. Key structural differences include:

Table 1. Structural Comparison of Propylene Oligomers

Compound CAS Number Molecular Formula Structure Type Molecular Weight (g/mol)
Propylene Dimer 16813-72-2 C₆H₁₂ Linear/Branched 84.16
Propylene Trimer 13987-01-4 C₉H₁₈ Linear/Branched 126.24
Propylene Tetramer N/A* C₁₂H₂₄ Linear/Branched 168.32
Propylene Pentamer 15220-87-8 C₁₅H₃₀ Branched 210.41
  • Branching : Pentamer is distinctly branched, enhancing solubility and reducing crystallinity compared to linear analogs .
  • Cyclic Variants : Cyclic pentamers (e.g., cyclic propylene oxide pentamers) incorporate oxygen atoms, forming ring structures (e.g., C₁₅H₃₀O₅) with distinct reactivity in polyurethane production .

Stability and Reactivity in Industrial Processes

  • Degradation : Pentamer undergoes more significant degradation during alkylation compared to tetramer, limiting its efficiency in sulfonate production .
  • Pyrolysis Behavior : Thermal degradation studies show distinct fragmentation patterns, with pentamer producing heavier fragments due to its branched structure .
  • Reactivity : Branched pentamers exhibit lower packing density in polymer matrices, enhancing flexibility in synthetic oils . Cyclic pentamers demonstrate higher polarity, enabling compatibility with polar polymers like polyurethanes .

Properties

CAS No.

15220-87-8

Molecular Formula

C15H30

Molecular Weight

210.4 g/mol

IUPAC Name

prop-1-ene

InChI

InChI=1S/5C3H6/c5*1-3-2/h5*3H,1H2,2H3

InChI Key

RQFVHGAXCJVPBZ-UHFFFAOYSA-N

SMILES

CC=C.CC=C.CC=C.CC=C.CC=C

Canonical SMILES

CC=C.CC=C.CC=C.CC=C.CC=C

Pictograms

Health Hazard; Environmental Hazard

Synonyms

POLYMER560

Origin of Product

United States

Synthesis routes and methods

Procedure details

An alkylphenol was made by alkylating a phenol with a propylene pentamer commercially available from Chevron Oronite Company LLC. The propylene pentamer was obtained as the bottoms product of the distillation of propylene oligomer derived from an oligomerization process that employed a bulk liquid phosphoric acid catalyst. The propylene pentamer had an initial boiling point of 236.5° C. and a final boiling point of 295.2° C. and the following carbon number distribution as set forth below in Table 1.
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